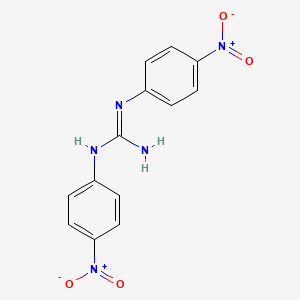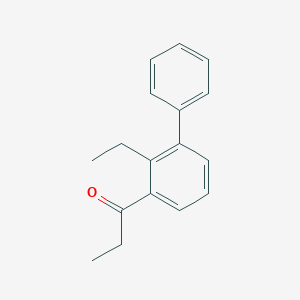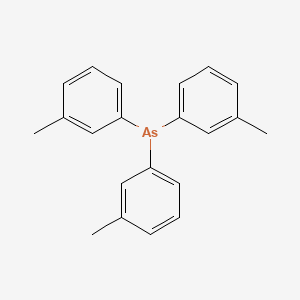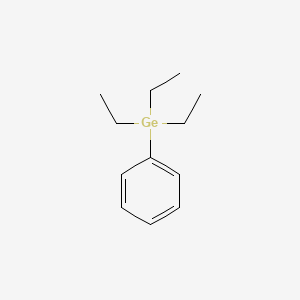![molecular formula C11H8N4S2 B14737895 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione CAS No. 5463-95-6](/img/structure/B14737895.png)
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a thiazole ring fused to a pyrimidine ring, with an aniline group attached. Its unique structure makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable α,β-unsaturated carbonyl compound, followed by cyclization with a formamide derivative . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline group or the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione exerts its effects often involves interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This mechanism is particularly relevant in its anticancer activity, as it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-ones: These compounds share a similar core structure but differ in the functional groups attached.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds have a triazole ring fused to the pyrimidine ring, offering different biological activities.
Uniqueness
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit topoisomerase I sets it apart from other similar compounds, making it a valuable candidate for anticancer research .
Properties
CAS No. |
5463-95-6 |
|---|---|
Molecular Formula |
C11H8N4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
2-anilino-6H-[1,3]thiazolo[5,4-d]pyrimidine-7-thione |
InChI |
InChI=1S/C11H8N4S2/c16-9-8-10(13-6-12-9)17-11(15-8)14-7-4-2-1-3-5-7/h1-6H,(H,14,15)(H,12,13,16) |
InChI Key |
NILOVPWVTIMRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=C(S2)N=CNC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


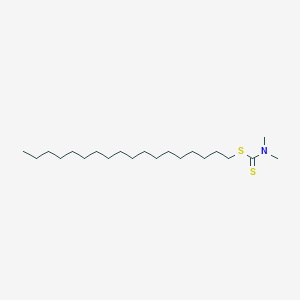
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl propanoate](/img/structure/B14737817.png)



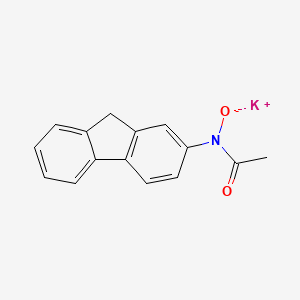
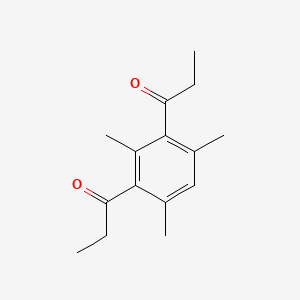
![butyl N-[(4-nitrophenyl)methylideneamino]carbamate](/img/structure/B14737846.png)
